molecular formula C14H20N2O2 B5287817 N-(2,4-DIMETHYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

N-(2,4-DIMETHYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

Cat. No.: B5287817
M. Wt: 248.32 g/mol
InChI Key: UNHDRQSWFCWUIY-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,4-dimethylphenyl isocyanate with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at room temperature, and the product is purified using column chromatography.

Industrial Production Methods

In industrial settings, the production of N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted urea compounds.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an additive in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s interaction with cellular pathways is also a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-Methyl-N’-(2,4-xylyl)formamidine
  • N,N’-Bis(2,4-xylyl)formamidine

Uniqueness

N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA stands out due to its unique structure, which combines the 2,4-dimethylphenyl group with a tetrahydro-2-furanylmethyl moiety. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHDRQSWFCWUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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